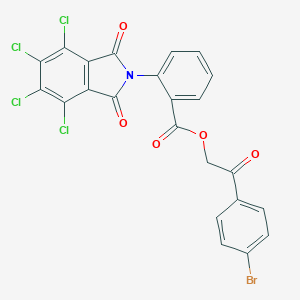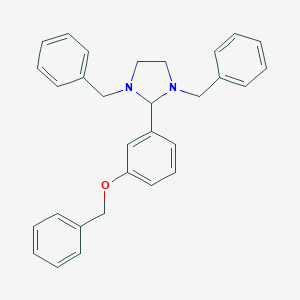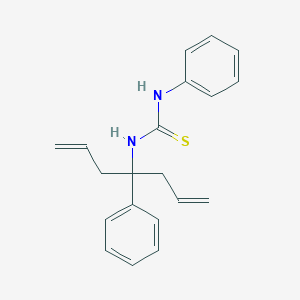![molecular formula C18H21N3O2 B407901 1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE](/img/structure/B407901.png)
1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxy-benzyl group and a pyridinyl-methanone moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with Methoxy-Benzyl Group: The piperazine ring is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride to introduce the methoxy-benzyl group.
Attachment of Pyridinyl-Methanone Moiety: Finally, the substituted piperazine is reacted with 4-pyridinecarboxaldehyde in the presence of a reducing agent like sodium borohydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridinyl-methanone moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxy-benzyl)-piperazin-1-yl]-pyridin-4-yl-methanone.
Reduction: Formation of 4-(4-methoxy-benzyl)-piperazin-1-yl]-pyridin-4-yl-methanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE is studied for its potential as a ligand for various receptors. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The methoxy-benzyl group and the piperazine ring can interact with various receptors, modulating their activity. The pyridinyl-methanone moiety can further enhance these interactions by providing additional binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
4-(4-Methoxy-benzyl)-piperidine: Similar structure but lacks the pyridinyl-methanone moiety.
4-(4-Benzyl-piperazin-1-yl)-pyridin-4-yl-methanone: Similar structure but lacks the methoxy group.
4-(4-Methoxy-benzyl)-piperazin-1-yl]-acetic acid: Similar structure but has an acetic acid moiety instead of pyridinyl-methanone.
Uniqueness
The uniqueness of 1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE lies in its combination of the methoxy-benzyl group, piperazine ring, and pyridinyl-methanone moiety. This combination provides a versatile scaffold for various chemical reactions and interactions with biological molecules, making it a valuable compound for research and industrial applications.
属性
分子式 |
C18H21N3O2 |
|---|---|
分子量 |
311.4g/mol |
IUPAC 名称 |
[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-4-2-15(3-5-17)14-20-10-12-21(13-11-20)18(22)16-6-8-19-9-7-16/h2-9H,10-14H2,1H3 |
InChI 键 |
SLAJKKOTYDPXIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3 |
规范 SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Benzylimino)methyl]-1,2-benzenediol](/img/structure/B407818.png)
![2-[2-(Benzyloxy)phenyl]-1,3-diphenylimidazolidine](/img/structure/B407819.png)
![1-{[(3-Chloro-2-methylphenyl)imino]methyl}-2-naphthol](/img/structure/B407822.png)

![2-[(5-Bromo-2-thienyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B407828.png)
![2-[(3-Pyridinylmethylene)amino]benzamide](/img/structure/B407832.png)
![N'-[(4-chlorophenoxy)acetyl]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B407833.png)

![5-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B407835.png)
![Methyl 4-({2-[(4-methoxy-4-oxobutanoyl)anilino]ethyl}anilino)-4-oxobutanoate](/img/structure/B407837.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(5-methyl-2-thienyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B407838.png)
![4-[4-(dimethylamino)benzylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B407839.png)
![(4E)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B407840.png)

